molecular formula C13H19BrS B1338564 Benzene, 1-bromo-4-(heptylthio)- CAS No. 76542-22-8

Benzene, 1-bromo-4-(heptylthio)-

Cat. No. B1338564
CAS RN: 76542-22-8
M. Wt: 287.26 g/mol
InChI Key: PHYGGWRQEQXFDS-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

    Nucleophilic Substitution (SNAr) : Due to the presence of the bromine atom, this compound can undergo nucleophilic substitution reactions. Electron-withdrawing groups (such as nitro) ortho and para to the bromine enhance the rate of substitution. The SNAr mechanism involves initial addition of the nucleophile (e.g., hydroxide ion) to the aromatic ring, followed by loss of a halide anion . Radical Addition : Benzene derivatives are more susceptible to radical addition reactions. In the presence of radical initiators, benzene can add halogens (e.g., chlorine or bromine) to form hexahalocyclohexanes .

Physical And Chemical Properties Analysis

  • Melting Point : Approximately 64-67°C .

Scientific Research Applications

Molecular Electronics and Conductance

Molecular electronics is an area where Benzene, 1-bromo-4-(heptylthio)- related compounds have potential applications. For instance, the conductance of molecular junctions involving benzene derivatives has been studied, revealing insights into charge transport through molecules. These findings are crucial for the development of molecular-scale electronic devices (Reed et al., 1997).

Synthetic Methodologies

In synthetic chemistry, compounds like Benzene, 1-bromo-4-(heptylthio)- serve as intermediates or building blocks for creating more complex molecules. For example, the synthesis of ethynylferrocene compounds through palladium-catalyzed cross-coupling reactions showcases the versatility of bromobenzene derivatives in forming multifunctional molecules (Fink et al., 1997).

Material Science

In material science, the synthesis and characterization of bromobenzene derivatives are fundamental for developing new materials with specific properties. For example, 1-bromo-4-(3,7-dimethyloctyl)benzene has been studied as a precursor for graphene nanoribbons, indicating the role of such compounds in nanotechnology and materials science (Patil et al., 2012).

Chiroptical Properties

The study of chirooptical properties and electron delocalization in compounds like functionalized thiophene-based [7]helicenes derived from benzodithiophene provides insights into the correlation between molecular structure and optical activity. Such research contributes to the understanding of molecular chirality and its applications in optical devices and materials (Rajca et al., 2009).

Organic Electronics

Benzene derivatives are also used in the synthesis of materials for organic electronics. For example, the synthesis and fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl) benzene highlight the application of such compounds in light-emitting devices due to their photoluminescence properties (Zuo-qi, 2015).

Safety And Hazards

  • Precautions : Handle with care, avoid inhalation, and use appropriate personal protective equipment .

Future Directions

: Sigma-Aldrich: 1-Bromo-4-ethynylbenzene

properties

IUPAC Name

1-bromo-4-heptylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrS/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h7-10H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYGGWRQEQXFDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCSC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60501205
Record name 1-Bromo-4-(heptylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-bromo-4-(heptylthio)-

CAS RN

76542-22-8
Record name 1-Bromo-4-(heptylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromothiophenol (15 g, 0.0794 m) was stirred and heated at 80° C. for 18 hours with n-heptylbromide (14.9 g, 0.0833 m) sodium hydroxide (3.3 g, 0.0833 m) and water (15 mls). The mixture was then added to water (50 mls) and extracted with petroleum spirit 400°-60° (3×50 mls). The combined organic phase was dried over magnesium sulphate and evaporated to yield 4-n-heptylthiobromobonzene (19.5 g, 89% GLC, 85% yield).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Chihara, N Nakamura - Nuclear Quadrupole Resonance Spectroscopy …, 1997 - Springer
Subst. Formula (Modification) Nucl. Meth. [MHz 1 QCC v Rem. Ref. No. [MHz] 27 BrK03 Br-79 Br-81 28 Br-K04 Br-81 29 BrLi.C2H5N Page 1 Subst. Formula (Modification) Nucl. Meth. […
H Chihara, N Nakamura - Nuclear Quadrupole Resonance Spectroscopy …, 1997 - Springer
4.2 Substance name index; Acetamide - Copper, pp. 380-391 Page 1 4.2 Substance Name Index Not only the substance names in the Frequency Tables in Chapter 3 but also all the …

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